ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes an iodomethyl group, an oxane ring, and an ethyl ester functional group
Properties
CAS No. |
2703779-27-3 |
|---|---|
Molecular Formula |
C14H21IO4 |
Molecular Weight |
380.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized via a [2+2] cycloaddition reaction.
Introduction of the Oxane Ring: The oxane ring can be introduced through a ring-closing metathesis reaction, where a diene precursor undergoes cyclization in the presence of a ruthenium-based catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The oxane ring can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent used.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products can include ketones, aldehydes, or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Agrochemicals: Its derivatives might be used in the development of new pesticides or herbicides.
Materials Science: The unique bicyclic structure can be utilized in the design of novel polymers or materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.
In Agrochemicals: It might act by disrupting essential biological pathways in pests, such as interfering with neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share the same bicyclic core but differ in their functional groups, such as bicyclo[2.1.1]hexane-2,3-dicarboxylate.
Oxane-Containing Compounds: Compounds like tetrahydropyran derivatives, which also contain an oxane ring but lack the bicyclic structure.
Uniqueness
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its combination of a bicyclic core, an oxane ring, and an iodomethyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
